molecular formula C20H22FN5O B2850812 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 2415501-68-5

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B2850812
CAS No.: 2415501-68-5
M. Wt: 367.428
InChI Key: CYZKLVXRBRJKHT-UHFFFAOYSA-N
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Description

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core substituted with a fluorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together . The pyrimidine moiety is often synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea .

The final step involves the coupling of the piperidine and pyrimidine intermediates with the quinazolinone core. This can be achieved through a nucleophilic substitution reaction, where the piperidine-pyrimidine intermediate is reacted with a fluorinated quinazolinone under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways . For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
  • **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-

Properties

IUPAC Name

3-[[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c1-13-9-19(24-14(2)23-13)25-7-5-15(6-8-25)11-26-12-22-18-10-16(21)3-4-17(18)20(26)27/h3-4,9-10,12,15H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZKLVXRBRJKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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